molecular formula C11H14O3 B13615597 tert-Butyl (E)-3-(furan-2-yl)acrylate

tert-Butyl (E)-3-(furan-2-yl)acrylate

Cat. No.: B13615597
M. Wt: 194.23 g/mol
InChI Key: ATQDIWNIPOBJQL-VOTSOKGWSA-N
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Description

tert-Butyl (E)-3-(furan-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an acrylate group, which is a derivative of acrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (E)-3-(furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(furan-2-yl)acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(furan-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylate group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the acrylate group results in the formation of tert-butyl 3-(furan-2-yl)propan-1-ol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (E)-3-(furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-3-(furan-2-yl)acrylate depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and acrylate group are key functional groups that contribute to the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (E)-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a furan ring.

    tert-Butyl (E)-3-(pyridin-2-yl)acrylate: Contains a pyridine ring instead of a furan ring.

    tert-Butyl (E)-3-(benzofuran-2-yl)acrylate: Features a benzofuran ring, which is a fused ring system.

Uniqueness

tert-Butyl (E)-3-(furan-2-yl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in certain chemical reactions. Additionally, the acrylate group provides a site for further functionalization, enhancing the compound’s versatility in synthetic applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

tert-butyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+

InChI Key

ATQDIWNIPOBJQL-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CO1

Origin of Product

United States

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